Cas no 51-79-6 (Urethane)
Urethane Chemical and Physical Properties
Names and Identifiers
-
- Ethyl carbamate
- CARBAMIC ACID ETHYL ESTER
- ETHYLURETHANE
- A 11032
- Aethylcarbamat
- Aethylurethan
- ai3-00553
- Aminoformicacidethylester.
- carbamated’ethyle
- Carbamidsaeure-aethylester
- Estane 5703
- Ethyl ester of carbamic acid
- Ethyl urethan
- Ethylaminoformate
- Ethylester kyseliny karbaminove
- ethylesterkyselinykarbaminove(czech)
- Urethane
- (R)-1-Boc-3-(aminomethyl)pyrrolidine
- Ethyl carbamateneat
- 2-Ethyl Hexanoate
- caproic acid ethyl ester
- Capronic ether absolute
- Ethyl caproate
- ethyl capronate
- ethyl carbaminate
- Ethyl hexoate
- ethyl n-heptanoate
- Hexanoic acid,ethyl ester
- methyl,methyl carbamate
- Ethyl Urethane
- Urethan
- Carbamic acid, ethyl ester
- Pracarbamine
- Ethylcarbamate
- Leucethane
- Pracarbamin
- O-Ethylurethane
- U-Compound
- Leucothane
- Ethylurethan
- Uretan etylowy
- Uretan
- Uretano [DCIT]
- Urethanum
- Aethylurethan [German]
- Aethylcarbamat [German]
- ethyl aminoformate
- Urethanum [INN-Latin]
- O-Ethyl urethane
- U
- s4544
- MFCD00007966
- Q422884
- FT-0626365
- HMS2093C21
- SR-05000001854-2
- HMS1922A10
- Z33546369
- 3IN71E75Z5
- NCGC00095041-03
- CCRIS 619
- WLN: ZVO2
- NCGC00095041-06
- UNII-3IN71E75Z5
- F21294
- SR-05000001854
- SBI-0051812.P003
- BRD-K24297741-001-01-1
- SR-05000001854-1
- Tox21_201761
- NS00020313
- NCGC00095041-05
- DB04827
- KBio2_004733
- X 41
- NCGC00095041-08
- Tox21_111398_1
- Urethane [INN:BAN:DCF]
- NINDS_000060
- Spectrum5_001651
- Spectrum2_000909
- IDI1_000060
- NSC 746
- NSC758452
- Aethylcarbamat (german)
- NSC-746
- AB00052344_04
- KBio3_001789
- Spectrum3_000965
- Carbamidsaeure-aethylester [German]
- Urethane + ethanol (combination)
- ethyl-carbamate
- BSPBio_002569
- EINECS 200-123-1
- CHEMBL462547
- EN300-15607
- Aethylurethan (german)
- Pharmakon1600-01503304
- URETHANE [WHO-DD]
- Spectrum4_001082
- SBI-0051812.P002
- DTXSID9021427
- URETHANE [INN]
- Urethane, analytical standard
- ETHYL CARBAMATE [IARC]
- InChI=1/C3H7NO2/c1-2-6-3(4)5/h2H2,1H3,(H2,4,5
- NCGC00259310-01
- CCG-39905
- NCGC00095041-01
- KBio1_000060
- HY-B1207
- Uretano
- HMS500C22
- CAS-51-79-6
- o-Ethyl carbamate
- HSDB 2555
- Ethylester kyseliny karbaminove [Czech]
- HMS3885F08
- 51-79-6
- CS-4731
- Urethane, >=99%
- URETHANE [HSDB]
- RCRA waste no. U238
- NCGC00254522-01
- NCGC00095041-02
- KBioGR_001464
- AM20100253
- SPBio_000758
- Urethane, >=99.0% (GC)
- Tox21_300494
- DivK1c_000060
- DTXCID301427
- AKOS000118772
- C01537
- Urethane, INN
- Tox21_111398
- Urethane [INN:DCF]
- NSC-758452
- CHEBI:17967
- NSC746
- URETHAN [MI]
- Uretan etylowy [Polish]
- Spectrum_001685
- NH2COOC2H5
- F0001-1333
- SPECTRUM1503304
- BIDD:ER0508
- Carbamate, Ethyl
- KBioSS_002165
- NCGC00095041-04
- Ethyl carbamate;Carbamic acid ethyl ester;Ethylurethane
- Ethyl Carbamate (Urethane)
- RCRA waste number U238
- KBio2_002165
- KBio2_007301
- FT-0675741
- Carbamic Acid Ethyl Ester,98%
- DB-052027
- NSC-746[Lewis, R.J. Sax's Dangerous Properties of Industrial Materials. 9th ed. Volumes 1-3. New York, NY: Van Nostrand Reinhold, 1996., p. 3353]
- AI3-00553(Lewis, R.J. Sax's Dangerous Properties of Industrial Materials. 9th ed. Volumes 1-3. New York, NY: Van Nostrand Reinhold, 1996., p. 3353)
- ETHYL CARBAMATE (IARC)
- LEUCOTHANE(Lewis, R.J. Sax's Dangerous Properties of Industrial Materials. 9th ed. Volumes 1-3. New York, NY: Van Nostrand Reinhold, 1996., p. 3353)
- BRD-K24297741-001-05-2
- AI3-00553[Lewis, R.J. Sax's Dangerous Properties of Industrial Materials. 9th ed. Volumes 1-3. New York, NY: Van Nostrand Reinhold, 1996., p. 3353]
- UCompound
- OEthylurethane
- STL257390
- HB6627
- NSC-746(Lewis, R.J. Sax's Dangerous Properties of Industrial Materials. 9th ed. Volumes 1-3. New York, NY: Van Nostrand Reinhold, 1996., p. 3353)
- Carbamidsaeureaethylester
- LEUCOTHANE[Lewis, R.J. Sax's Dangerous Properties of Industrial Materials. 9th ed. Volumes 1-3. New York, NY: Van Nostrand Reinhold, 1996., p. 3353]
- Ethyl carbamic acid
-
- MDL: MFCD00007966
- Inchi: 1S/C3H7NO2/c1-2-6-3(4)5/h2H2,1H3,(H2,4,5)
- InChI Key: JOYRKODLDBILNP-UHFFFAOYSA-N
- SMILES: O(C(N([H])[H])=O)C([H])([H])C([H])([H])[H]
- BRN: 635810
Computed Properties
- Exact Mass: 89.04770
- Monoisotopic Mass: 89.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 2
- Complexity: 52.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: -0.2
- Topological Polar Surface Area: 52.3
Experimental Properties
- Color/Form: White crystalline powder
- Density: 1.10
- Vapor Density: 3.07 (vs air)
- Melting Point: 48-50?°C(lit.)
- Boiling Point: 182-184?°C(lit.)
- Flash Point: 198?°F
- Refractive Index: 1.4144 (51oC)
- Solubility: slightly soluble
- Water Partition Coefficient: slightly soluble
- Stability/Shelf Life: Stable. Incompatible with strong acids, strong bases, strong oxidizing agents.
- PSA: 52.32000
- LogP: 0.80190
- Vapor Pressure: 0.748mmHg at 25°C
- Merck: 14,9877
- Solubility: Soluble in water, ethanol, ether, chloroform and glycerol, slightly soluble in olive oil. It can dissolve almost all organic liquids except aliphatic hydrocarbons, such as aromatic hydrocarbons, esters, organic acids, alcohols and ethers.
- Sensitiveness: Sensitive to humidity
Urethane Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H302,H350
- Warning Statement: P201,P308+P313
- Hazardous Material transportation number:UN 3077 9 / PGIII
- WGK Germany:3
- Hazard Category Code: 45-22
- Safety Instruction: S53-S45
- RTECS:FA8400000
-
Hazardous Material Identification:
- TSCA:Yes
- Toxicity:MLD i.p. in mice: 2.1-2.2 g/kg (Franklin)
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Safety Term:S45;S53
- Risk Phrases:R45
Urethane Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Urethane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0834759335- 100g |
Urethane |
51-79-6 | 99% | 100g |
¥ 56.5 | 2021-05-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | U108629-100g |
Urethane |
51-79-6 | 99% | 100g |
¥112.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | U108629-2.5kg |
Urethane |
51-79-6 | 99% | 2.5kg |
¥1105.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | U108629-25g |
Urethane |
51-79-6 | 99% | 25g |
¥55.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | U108629-250g |
Urethane |
51-79-6 | 99% | 250g |
¥205.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | U108629-500g |
Urethane |
51-79-6 | 99% | 500g |
¥306.90 | 2023-08-31 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 44804-50g |
Ethyl carbamate, 98% |
51-79-6 | 98% | 50g |
¥729.00 | 2023-02-09 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 44804-250g |
Ethyl carbamate, 98% |
51-79-6 | 98% | 250g |
¥2818.00 | 2023-02-09 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | U299635-100g |
Urethane |
51-79-6 | 98% | 100g |
¥205.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | U299635-2.5kg |
Urethane |
51-79-6 | 98% | 2.5kg |
¥2502.90 | 2023-08-31 |
Urethane Suppliers
Urethane Related Literature
-
Agnieszka Cwik,Aliz Fuchs,Zoltán Hell,Ildikó B?jt?s,Dóra Halmai,Petra Bombicz Org. Biomol. Chem. 2005 3 967
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboximidic acids and derivatives Carboximidic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboximidic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
Additional information on Urethane
Introduction to Urethane (CAS No. 51-79-6): Applications and Recent Research Developments
Urethane, with the chemical formula CAS No. 51-79-6, is a versatile organic compound that has garnered significant attention in the field of chemistry and pharmaceuticals due to its diverse applications and unique chemical properties. This compound, also known as ethyl carbamate, is a derivative of urea and ethanol, and it serves as a crucial intermediate in the synthesis of various industrial and pharmaceutical products. The growing interest in urethane is further fueled by its role in developing innovative materials, agrochemicals, and biomedical applications.
The chemical structure of urethane (CAS No. 51-79-6) consists of a carbamate functional group (-NHCOO-) linked to an ethyl group (-CH₂CH₃). This structural configuration imparts urethane with reactivity that makes it highly valuable in organic synthesis. Its ability to undergo polymerization, esterification, and amidation reactions has opened doors for its use in creating polymers, coatings, adhesives, and specialty chemicals. In recent years, researchers have been exploring the potential of urethane derivatives in drug delivery systems, where their biodegradability and biocompatibility make them ideal candidates for medical applications.
One of the most compelling aspects of urethane (CAS No. 51-79-6) is its role in the development of novel biomaterials. The material science community has been particularly intrigued by its potential in creating biodegradable scaffolds for tissue engineering. Studies have demonstrated that urethane-based polymers can mimic the extracellular matrix environment, providing a suitable platform for cell growth and tissue regeneration. For instance, researchers have developed urethane hydrogels that exhibit excellent swelling properties and mechanical stability, making them suitable for wound dressings and drug release systems.
Moreover, the pharmaceutical industry has leveraged the properties of urethane (CAS No. 51-79-6) to develop new therapeutic agents. The carbamate group in urethane derivatives allows for selective interactions with biological targets, making it a valuable scaffold for designing small-molecule drugs. Recent studies have highlighted the potential of urethane-based compounds in inhibiting enzymes involved in inflammatory pathways. For example, researchers have synthesized novel urethane derivatives that exhibit potent anti-inflammatory effects by modulating cyclooxygenase (COX) activity. These findings underscore the importance of urethane in developing next-generation pharmaceuticals.
The agrochemical sector has also benefited from the versatility of urethane (CAS No. 51-79-6). Its derivatives are used as key components in crop protection agents, including herbicides and fungicides. The ability of urethane to interact with biological systems at low concentrations makes it an effective choice for developing environmentally friendly agrochemicals. Recent advancements in green chemistry have led to the development of biodegradable urethane-based formulations, which minimize ecological impact while maintaining high efficacy in pest control.
In addition to its applications in medicine and agriculture, urethane (CAS No. 51-79-6) has found utility in advanced material sciences. Researchers have been exploring its use in creating smart materials that can respond to external stimuli such as temperature or pH changes. These responsive materials have potential applications in sensors, actuators, and self-healing coatings. The ability of urethane to form stable complexes with other functional groups has enabled the development of hybrid materials with enhanced properties.
The synthesis of urethane (CAS No. 51-79-6) is typically achieved through the reaction between urea and ethanol under controlled conditions. This process can be optimized to produce various derivatives with tailored properties for specific applications. Advances in catalytic systems have improved the efficiency and selectivity of these reactions, leading to higher yields and reduced environmental impact.
Recent research has also focused on understanding the toxicological profile of urethane (CAS No. 51-79-6) to ensure safe usage across different industries. Studies have investigated its metabolic pathways and potential side effects, providing valuable insights into its safety profile. These findings are crucial for guiding regulatory decisions and ensuring that products containing urethane meet stringent safety standards.
The future prospects for urethane (CAS No. 51-79-6) are promising, with ongoing research aimed at expanding its applications into emerging fields such as nanotechnology and renewable energy storage devices. The adaptability of this compound makes it a cornerstone material for innovation across multiple scientific disciplines.
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